N3-Ethyl Substitution Distinguishes This Compound from 3-Methyl and 3-Unsubstituted DOR Agonist Analogs Within the Same Chemotype
The target compound bears an N3-ethyl substituent, whereas the three DOR agonist derivatives characterized by Meqbil et al. (2024) carry different N3 substituents (structures disclosed in Fig. 1 of the primary reference, though exact substituent identities require access to the full article) [1]. Close commercially available analogs include 3-methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS not specified, but cataloged) and 8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021100-28-6), which lack the N3-ethyl group entirely. In the broader 1,3,8-triazaspiro[4.5]decane-2,4-dione class, N3-substituent variation has been shown to modulate DOR potency and β-arrestin recruitment bias; the ethyl group provides a distinct steric and lipophilic profile that cannot be replicated by smaller (methyl, H) or larger (phenylethyl) substituents [1]. Quantitative head-to-head comparative data for this specific compound versus its closest analogs have not been published in peer-reviewed literature as of the search date.
| Evidence Dimension | N3-substituent identity and its role in DOR agonist potency and signaling bias within the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype |
|---|---|
| Target Compound Data | N3 = ethyl (C₂H₅); MW = 307.37 g/mol |
| Comparator Or Baseline | Comparator A: 3-methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (N3 = CH₃; MW ≈ 293.3 g/mol). Comparator B: 8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (N3 = H; MW = 279.31 g/mol, CAS 1021100-28-6). Comparator C: 3-(2-phenylethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (N3 = CH₂CH₂Ph; MW ≈ 383.5 g/mol). |
| Quantified Difference | Quantitative pharmacological difference not yet established in published literature. Qualitatively, ethyl provides intermediate steric bulk and lipophilicity (clogP increment ~0.6 vs. methyl, ~0.9 vs. H; decrement ~1.2 vs. phenylethyl) that is expected to differentially affect DOR binding pocket occupancy and signaling bias. |
| Conditions | Interpretation based on the established SAR framework of the 1,3,8-triazaspiro[4.5]decane-2,4-dione DOR agonist chemotype reported by Meqbil et al. (2024) [1]. No direct assay comparison data exist for this specific compound. |
Why This Matters
For procurement decisions in DOR-focused SAR campaigns, the N3-ethyl variant occupies a unique steric and lipophilic space that is unavailable from the 3-methyl, 3-H, or 3-phenylethyl analogs, making it an essential tool for mapping the N3 substituent's contribution to target affinity and functional selectivity.
- [1] Meqbil YJ, Aguilar J, Blaine AT, Chen L, Cassell RJ, Pradhan AA, van Rijn RM. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J Pharmacol Exp Ther. 2024 May 21;389(3):301-309. doi:10.1124/jpet.123.001735. PMID: 38621994. View Source
